![molecular formula C22H27NO11 B2733163 Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate CAS No. 1094684-62-4](/img/structure/B2733163.png)
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate, often recognized for its intricate structure, is a notable compound with diverse applications in multiple scientific fields. This article delves into its synthesis, chemical reactions, and broad utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate typically involves multi-step procedures that include protection and deprotection of functional groups. The primary synthetic route starts with benzoic acid derivates, progressing through esterification and acylation reactions under controlled conditions involving specific catalysts and solvents.
Industrial Production Methods
Industrial production scales up these reactions with optimized conditions for higher yields and purity. Processes often incorporate continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is known to engage in various chemical reactions, including:
Oxidation: : Utilizing oxidizing agents to modify its functional groups.
Reduction: : Interaction with reducing agents, leading to different derivative formations.
Substitution: : Electrophilic and nucleophilic substitution reactions altering its structure.
Common Reagents and Conditions
Reagents commonly involved include acetic anhydride for acetylation, sodium borohydride for reductions, and strong acids or bases facilitating substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these processes.
Major Products Formed
The resulting products from these reactions depend on the specific reagents and conditions, typically yielding various substituted derivatives and modified benzoxan compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor in organic synthesis for developing complex molecules. Its functional groups provide diverse chemical manipulation opportunities.
Biology
In biological contexts, Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate has been studied for its potential biochemical interactions and influence on cellular processes.
Medicine
Medicinal research explores its role in drug design, particularly in formulating compounds with improved bioavailability and targeted therapeutic effects.
Industry
Industrially, it finds use in manufacturing high-performance materials and as an intermediate in producing specialized chemicals.
Mécanisme D'action
The compound's effects hinge on its ability to interact with specific molecular targets. Its esters and amido groups engage in biochemical pathways, potentially inhibiting or activating enzymes and proteins integral to physiological processes. Its unique structure allows it to fit into binding sites of various biological targets, influencing their activity.
Comparaison Avec Des Composés Similaires
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate stands out due to its multi-functional groups allowing extensive modifications. Similar compounds might include other benzoates and benzoxan derivatives but lack the same level of versatility and application scope.
Conclusion
This compound is a compound with remarkable potential and applications. From synthesis to its role in scientific research, its complex structure provides a rich avenue for discovery and innovation. Its comparison with similar compounds highlights its unique place in the chemical and industrial landscapes.
Propriétés
IUPAC Name |
methyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDRADYRWUNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B2733080.png)
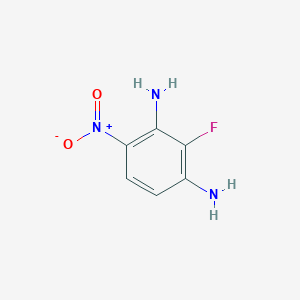
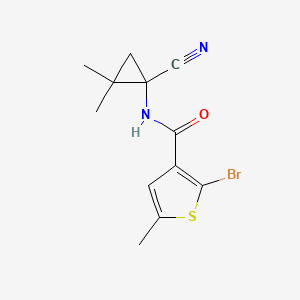
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide](/img/structure/B2733084.png)
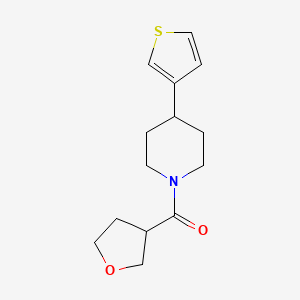
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
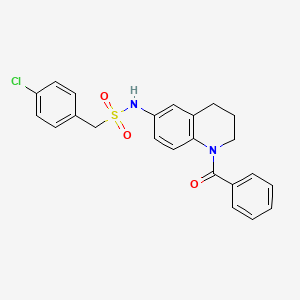
![Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2733092.png)
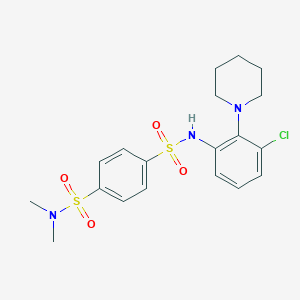
![N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2733094.png)

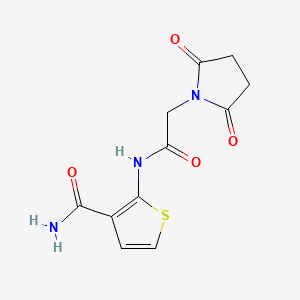

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)
